molecular formula C14H20N2O B1319863 N-(4-Amino-2-methylphenyl)cyclohexanecarboxamide CAS No. 859820-13-6

N-(4-Amino-2-methylphenyl)cyclohexanecarboxamide

Cat. No.: B1319863
CAS No.: 859820-13-6
M. Wt: 232.32 g/mol
InChI Key: XAEVBTRUASSSGN-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)cyclohexanecarboxamide is a versatile chemical compound with a unique structure that makes it valuable in various scientific fields. Its molecular formula is C14H20N2O, and it has a molecular weight of 232.32 g/mol . This compound is utilized in drug synthesis, polymer chemistry, and material science, making it an invaluable material for innovation and discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)cyclohexanecarboxamide typically involves the reaction of 4-amino-2-methylbenzoic acid with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Amino-2-methylphenyl)cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites or receptor proteins, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Amino-4-methylphenyl)cyclohexanecarboxamide: Similar structure but different positional isomerism.

    N-(4-Amino-2-methylphenyl)benzamide: Similar functional groups but different core structure.

    N-(4-Amino-2-methylphenyl)acetic acid: Similar functional groups but different core structure.

Uniqueness

N-(4-Amino-2-methylphenyl)cyclohexanecarboxamide is unique due to its specific combination of functional groups and cyclohexane core, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-9-12(15)7-8-13(10)16-14(17)11-5-3-2-4-6-11/h7-9,11H,2-6,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEVBTRUASSSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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